molecular formula C13H15NO4 B3099520 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone CAS No. 1354025-34-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B3099520
CAS RN: 1354025-34-5
M. Wt: 249.26 g/mol
InChI Key: KKGLSUFGUMIMAC-QHGLUPRGSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone” is a complex organic compound . It’s related to other compounds such as Doxazosin , which is a medication used to treat symptoms of an enlarged prostate and high blood pressure .

Scientific Research Applications

B-Raf Inhibitory and Anti-Proliferation Activities

A study by Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, evaluating them for B-Raf inhibitory and anti-proliferation activities. Among these, certain compounds demonstrated potent biological activity against B-Raf(V600E) and human melanoma cell lines, indicating potential for cancer treatment research. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure was noted to enhance bioactivity, showing promise for future design of B-Raf inhibitors (Yang et al., 2012).

Synthesis and Characterization

Chen et al. (2012) reported the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound synthesized from rotenone and dimethyloxosulphonium methylide. This research demonstrates the compound's structural and chemical properties through various analytical techniques (Chen et al., 2012).

Antimicrobial and Antioxidant Activities

Research on derivatives of 2,3-dihydrobenzo[b][1,4]dioxin has also explored antimicrobial and antioxidant properties. For example, Bassyouni et al. (2012) synthesized a series of compounds evaluated for these activities. Some compounds showed high activity against various pathogens and demonstrated significant antioxidant capabilities, indicating their potential for therapeutic application (Bassyouni et al., 2012).

Synthesis for Organic Light-Emitting Devices

Jayabharathi et al. (2018) tailored the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for use in non-doped blue organic light-emitting devices (OLEDs). The study focused on enhancing the electroluminescent properties of these compounds, demonstrating their potential in the development of efficient OLEDs with specific emission characteristics (Jayabharathi et al., 2018).

Future Directions

The future directions for the study of similar compounds could involve finding more efficient and simpler methods for their synthesis . Additionally, further studies could focus on understanding the specific mechanisms of action, physical and chemical properties, and safety and hazards of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone”.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2/t9-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLSUFGUMIMAC-QHGLUPRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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